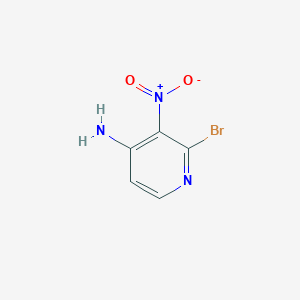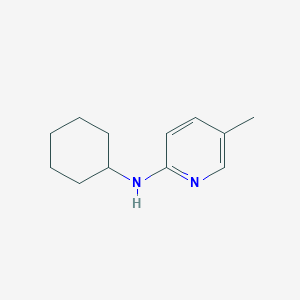
N-cyclohexyl-5-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 88260-15-5 . It has a molecular weight of 190.29 . The IUPAC name for this compound is N-cyclohexyl-5-methyl-2-pyridinamine . The InChI code for this compound is 1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) .
Synthesis Analysis
The synthesis of N-cyclohexyl-5-methylpyridin-2-amine could potentially be achieved through retrosynthetic planning. Tools such as AiZynthFinder and Molecular Transformer can be used for this purpose. These tools use algorithms based on a Monte Carlo tree search that recursively breaks down a molecule to purchasable precursors .Molecular Structure Analysis
The molecular structure of N-cyclohexyl-5-methylpyridin-2-amine consists of a pyridine ring with a methyl group at the 5-position and a cyclohexylamine group at the 2-position . The InChI key for this compound is UBFIFUKQMCODHO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving N-cyclohexyl-5-methylpyridin-2-amine could be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
N-cyclohexyl-5-methylpyridin-2-amine is a powder at room temperature . The compound’s molecular weight is 190.28 .Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry and Analytical Chemistry
- Application : Pyridine derivatives, particularly Schiff bases of pyridine derivatives, can act as bioactive ligands. They exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc . They also show strong binding abilities towards various cations and anions, which can be used in ion recognition .
- Methods : These compounds coordinate through the nitrogen donor atom and form a stable complex, resulting in measurable analytical signals .
- Results : Several pyridine-based Schiff bases show unique photophysical properties and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
- Field : Pharmaceutical Chemistry
- Application : Pyridine derivatives have been found in a large number of existing drug molecules of pharmaceutical importance . They exhibit various pharmacological properties due to their diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules .
- Methods : These compounds are synthesized and isolated from natural sources for their pharmacological importance .
- Results : The isolated as well as synthesized pyridine compounds exhibited various pharmacological properties such as anticonvulsant, antimicrobial, anticancer, antidiabetic agents .
- Field : Organometallic Chemistry
- Application : Pyridine has the capability to bind with a number of transition metal ions and form innumerable metal complexes .
- Methods : Some of these metal complexes are widely used as organometallic catalysts in chemical reactions .
- Results : These metal complexes have unique photophysical and luminescence properties and can be used as electrochemical or colorimetric sensors .
Bioactive Ligands and Chemosensors
Pharmaceutical Applications
Organometallic Catalysts
Safety And Hazards
The safety information for N-cyclohexyl-5-methylpyridin-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIFUKQMCODHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529858 |
Source


|
| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-methylpyridin-2-amine | |
CAS RN |
88260-15-5 |
Source


|
| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



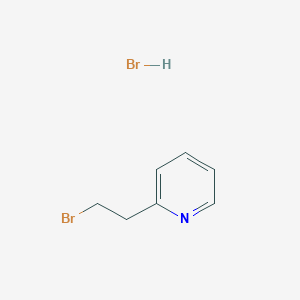


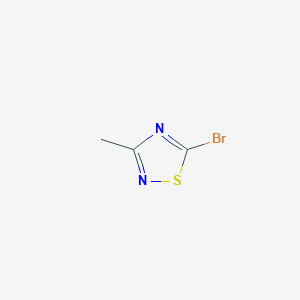

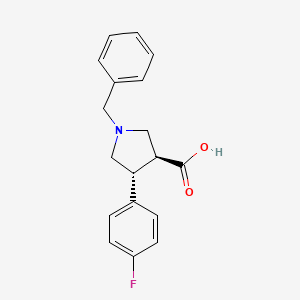
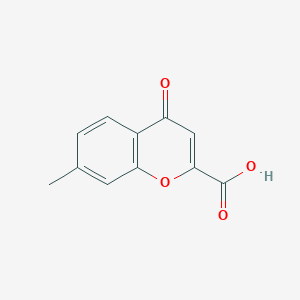
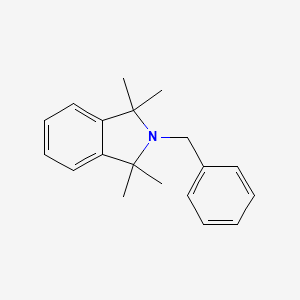
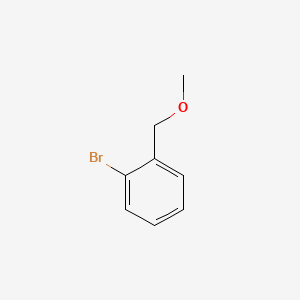
![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)
![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)
